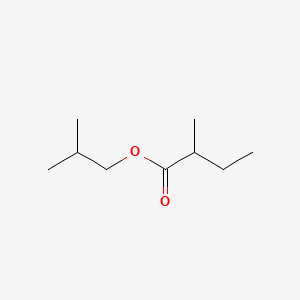

Iso-Butyl-2-Methylbutyrate

Description

Significance in Chemical and Biological Research

The importance of Iso-Butyl-2-Methylbutyrate in scientific research is multifaceted, spanning its natural origins, its role in sensory science, and its involvement in metabolic processes.

Role as a Natural Product Constituent

This compound has been identified as a natural volatile organic compound in a variety of plants. It is a documented constituent of papaya (Carica papaya) and myrtle (Myrtus communis). nih.gov Its presence has also been noted in Roman chamomile (Chamaemelum nobile) essential oil, where it is considered one of the major constituents. researchgate.net The biosynthesis of branched-chain esters like this compound in fruits is an active area of research. These esters are not typically derived from pre-existing sources but are largely the product of de novo precursor biosynthesis during the ripening process. acs.org

The biosynthetic pathway for such branched-chain esters originates from the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. frontiersin.orgresearchgate.net These amino acids undergo deamination by branched-chain aminotransferases to form branched-chain α-ketoacids. acs.orgfrontiersin.orgresearchgate.net Subsequent enzymatic reactions, including decarboxylation and reduction, lead to the formation of branched-chain acyl-CoAs, which are the direct precursors to the corresponding esters. frontiersin.org The condensation of an alcohol with these branched-chain acyl-CoAs, a reaction catalyzed by alcohol acyltransferases, results in the formation of the final ester product. frontiersin.org

Importance in Flavor and Aroma Science

In the realm of flavor and aroma science, esters are a pivotal class of compounds, and this compound is no exception. It is characterized by a fruity, and sometimes described as an apple-like, odor. acs.org This distinct aromatic profile has led to its extensive use as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery and personal care products. acs.orgnih.gov

The sensory importance of a volatile compound is determined by its concentration and its odor detection threshold by the human nose. pfigueiredo.org The analysis of food and beverage aromas, including the identification of compounds like this compound, is crucial for understanding and replicating characteristic flavor profiles. wikipedia.org For instance, in fermented beverages like papaya wine, esters are among the most abundant volatile compounds and are largely responsible for the fruity aroma. researchgate.net The study of such compounds helps in controlling and optimizing the fermentation process to achieve a desired flavor profile. researchgate.net

Relevance in Biochemical and Metabolic Studies

The study of this compound and other branched-chain esters provides insights into the metabolic pathways of branched-chain amino acids in various organisms. nih.gov In plants, the production of these esters is closely linked to the catabolism of leucine, isoleucine, and valine. frontiersin.org Research using stable isotope labeling has helped to elucidate these pathways, showing that the carbon skeletons of the esters are derived from these amino acids. acs.org

Historical Perspective of Research on this compound

The history of research on this compound is intrinsically linked to the development of analytical techniques for identifying volatile compounds.

Early Identification and Characterization Studies

The identification of specific volatile compounds like this compound became possible with the advent of modern analytical chemistry. While the exact first identification of this compound is not prominently documented in historical records, its characterization would have relied on the separation and identification techniques that emerged in the mid-20th century. The CAS Registry Number for this compound is 2445-67-2. nih.gov

Evolution of Research Methodologies

The analysis of volatile flavor and aroma compounds has evolved significantly over time. Early methods were often limited to distillation and wet chemistry, which provided only a rudimentary understanding of the complex mixtures of volatiles in natural products.

The invention of gas chromatography (GC) in 1952 by Martin and James was a revolutionary step. researchgate.net GC allowed for the efficient separation of complex mixtures of volatile compounds based on their physical and chemical properties. researchgate.net This technique became, and remains, a cornerstone of flavor and aroma analysis. researchgate.netchromatographytoday.com

A further major advancement was the coupling of gas chromatography with mass spectrometry (GC-MS) in the 1950s. acs.org This powerful combination allowed for not only the separation of volatile compounds but also their definitive identification based on their mass spectra. acs.org GC-MS is now considered a "gold standard" for the identification of unknown substances in a sample. wikipedia.org

In parallel, techniques for sample preparation and introduction into the GC system have also evolved. Solid-phase microextraction (SPME) , developed in the 1990s, provided a rapid and solvent-free method for extracting and concentrating volatile compounds from a sample, further enhancing the sensitivity of GC and GC-MS analyses. frontiersin.orgfrontiersin.org Another important development was gas chromatography-olfactometry (GC-O) , which combines the separation power of GC with the human nose as a detector. pfigueiredo.orgchromatographytoday.com This technique is invaluable for determining which of the many volatile compounds in a sample are actually responsible for its characteristic aroma. pfigueiredo.orgchromatographytoday.com The evolution of these methodologies has been crucial for the detailed study of flavor and aroma compounds like this compound. nih.gov

Scope and Objectives of the Research Outline

A comprehensive research investigation into this compound would be structured to deepen the understanding of its chemical nature, synthesis, and potential applications. The scope of such research would be confined to the chemical and biotechnological aspects of the compound, with the following objectives:

Objective 1: Synthesis and Optimization

To investigate and compare different chemical synthesis routes, such as Fischer-Speier esterification, focusing on reaction kinetics, catalyst efficiency, and yield optimization.

To explore and develop novel biotechnological production methods using microbial fermentation, identifying suitable microorganisms and optimizing fermentation conditions for sustainable and efficient synthesis.

Objective 2: Advanced Analytical Characterization

To perform a detailed structural elucidation using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and high-resolution Mass Spectrometry (MS).

To develop and validate robust chromatographic methods, such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound in complex matrices like food and fragrance samples. This includes the determination of Kovats retention indices on various stationary phases. nih.gov

Objective 3: Investigation of Natural Occurrence

To identify and quantify the presence of this compound in a wider range of natural sources, particularly in under-investigated fruits, vegetables, and fermented products.

To study the biosynthetic pathways leading to the formation of this compound in these natural sources.

Objective 4: Exploration of Physicochemical Properties and Applications

To conduct a thorough analysis of its physicochemical properties, including vapor pressure and solubility in different solvent systems, to support its application in flavor and fragrance formulations.

To evaluate its performance and stability as a flavor and fragrance ingredient in various consumer product prototypes, focusing on sensory panel evaluations and longevity studies.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQCEQAPBRMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862945 | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-67-2 | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RJ33L6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Iso Butyl 2 Methylbutyrate

Precursor Metabolism and Substrate Availability

The biosynthesis of iso-butyl-2-methylbutyrate is contingent upon the cellular pools of its precursors: isobutanol and 2-methylbutanoyl-CoA. The availability of these substrates is directly regulated by the metabolic flux through specific amino acid catabolic pathways. The branched-chain amino acids—isoleucine, valine, and leucine—serve as the primary sources for the branched-chain acyl-CoAs and alcohols required for the synthesis of this and related esters.

The catabolism of branched-chain amino acids (BCAAs) is a critical source of precursors for a variety of volatile esters that contribute to the aroma and flavor profiles of many natural products. These pathways, often referred to as Ehrlich pathways in yeast, involve an initial transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, which can then be reduced to an alcohol or oxidized to a carboxylic acid.

The catabolism of L-isoleucine is the direct pathway for the production of the 2-methylbutanoate moiety of this compound. The process begins with the transamination of L-isoleucine to (S)-α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA. This acyl-CoA molecule can then be utilized by specific enzymes for ester synthesis. The conversion of L-isoleucine to (S)-2-methylbutanoic acid has been identified in various microorganisms. researchgate.net In some anaerobic bacteria, the reverse reaction, the synthesis of isoleucine from 2-methylbutyrate (B1264701), has also been observed, highlighting the direct metabolic link between these compounds. nih.govnih.gov

The amino acid L-valine is the precursor for both the "iso-butyl" alcohol part of the target molecule and the related 2-methylpropanoate (B1197409) (isobutyrate) esters. The catabolism of valine starts with its transamination to α-ketoisovalerate. wikipedia.org This α-keto acid is a key branch point. It can be oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase complex to form isobutyryl-CoA, the precursor for 2-methylpropanoate esters. wikipedia.org

Alternatively, α-ketoisovalerate can be decarboxylated to isobutyraldehyde (B47883). This aldehyde is then reduced by an alcohol dehydrogenase to produce isobutanol, the alcohol component of this compound. Valine and its metabolites have been shown to play a significant role in lipid metabolism, including enhancing the synthesis of triglycerides in intestinal epithelial cells. nih.gov

Table 1: Branched-Chain Amino Acid Precursors and Corresponding Ester Moieties

| Amino Acid Precursor | Corresponding α-Keto Acid | Resulting Acyl-CoA | Ester Moiety |

|---|---|---|---|

| L-Isoleucine | α-keto-β-methylvalerate | 2-Methylbutanoyl-CoA | 2-Methylbutanoate |

| L-Valine | α-ketoisovalerate | Isobutyryl-CoA | 2-Methylpropanoate |

| L-Leucine | α-ketoisocaproate | Isovaleryl-CoA | 3-Methylbutanoate |

Alpha-keto acids are central intermediates in the biosynthesis of branched-chain esters. α-keto-β-methylvalerate (from isoleucine) and α-ketoisovalerate (from valine) are formed via transamination and represent the commitment step for these amino acids into pathways for either energy production or the synthesis of flavor compounds. wikipedia.orgwisc.edu These molecules are substrates for branched-chain α-keto acid dehydrogenase complexes, which convert them into their respective acyl-CoA derivatives (2-methylbutanoyl-CoA and isobutyryl-CoA). These acyl-CoAs are high-energy molecules that serve as the acyl donors in the subsequent esterification reaction. The formation of these α-keto esters is a subject of significant interest in organic synthesis. nih.govnih.govresearchgate.netnih.gov

The final step in the biosynthesis of this compound is the enzymatic condensation of an alcohol with an acyl-CoA. This reaction is a fundamental aspect of lipid and fatty acid metabolism. wikipedia.org While fatty acid synthesis typically involves the creation of long-chain fatty acids from acetyl-CoA, the enzymatic machinery for creating ester bonds is more broadly applicable. wikipedia.orgcreative-proteomics.com

Role of Pyruvate (B1213749) and Acetyl-CoA in Precursor Synthesis

The biosynthesis of the core components of this compound, namely isobutanol and 2-methylbutyryl-CoA, is fundamentally linked to central carbon metabolism, where pyruvate and acetyl-CoA serve as critical building blocks.

Acetyl-Coenzyme A (Acetyl-CoA) is a key metabolic intermediate for the production of numerous biochemicals. nih.gov In aerobic conditions, it is primarily synthesized from pyruvate by the enzyme pyruvate dehydrogenase. nih.gov Under anaerobic conditions, pyruvate formate (B1220265) lyase is the major enzyme for its formation. nih.gov Metabolic engineering strategies often focus on increasing the carbon flux towards acetyl-CoA to enhance the production of its downstream products. nih.gov For the synthesis of branched-chain esters like this compound, acetyl-CoA serves as a primer for the pathways that build the carbon backbones of the necessary precursors. For instance, the biosynthesis of 2-methylbutyric acid, a precursor for the acid moiety of the final ester, is derived from the isoleucine metabolic pathway, which utilizes acetyl-CoA.

Pyruvate is another central precursor. It stands at the crossroads of glycolysis and numerous biosynthetic pathways. In the context of this compound synthesis, pyruvate is essential for producing both the isobutanol and the 2-methylbutyrate moieties. Isobutanol is synthesized from two molecules of pyruvate via the valine biosynthesis pathway in microorganisms like E. coli. nih.gov Similarly, the pathway to 2-methylbutyrate, via isoleucine biosynthesis, also involves pyruvate. nih.gov Therefore, enhancing the availability of pyruvate is a crucial step in improving the yield of the final ester product. nih.gov Avoiding pyruvate decarboxylation during acetyl-CoA formation is a strategy used to improve the theoretical maximum carbon yield in biosynthetic pathways. nih.gov

Enzymatic Mechanisms of Formation

The final step in the formation of this compound is an esterification reaction. This condensation can be catalyzed by several types of enzymes, each with distinct mechanisms and substrate specificities.

Alcohol Acyl Transferases (AATases) in Ester Biosynthesis

Alcohol acyltransferases (AATs) are a key class of enzymes responsible for the biosynthesis of volatile esters in many organisms, including fruits and yeast. nih.govnih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA molecule to form an ester and coenzyme A. nih.govresearchgate.net AATs are known for their ability to utilize a broad range of substrates, which leads to the diverse array of esters found in nature. nih.gov The availability of specific alcohol and acyl-CoA precursors, combined with the substrate specificity of the AATs present, determines the final ester profile of an organism. nih.gov

Specificity and Activity of AATases (e.g., ATF2 gene in yeast)

In the yeast Saccharomyces cerevisiae, two primary genes, ATF1 and ATF2, encode for alcohol acetyltransferases that are crucial for flavor and aroma development during fermentation. nih.govresearchgate.net These enzymes are responsible for producing a wide variety of volatile acetate (B1210297) esters, such as isoamyl acetate and isobutyl acetate, by combining acetyl-CoA with various alcohols. nih.govresearchgate.net

| Enzyme/Gene | Organism | Function | Key Substrates |

| Atf2p (ATF2 gene) | Saccharomyces cerevisiae | Alcohol Acetyltransferase | Acetyl-CoA, various alcohols (e.g., isoamyl alcohol, isobutanol) |

| Atf1p (ATF1 gene) | Saccharomyces cerevisiae | Major Alcohol Acetyltransferase | Acetyl-CoA, various alcohols |

| Lipases | Various (e.g., Candida antarctica) | Esterification via hydrolysis/condensation | Alcohols and Carboxylic Acids |

Lipase-Mediated Esterification

Lipases are versatile enzymes that can catalyze esterification reactions, typically by joining a carboxylic acid and an alcohol. researchgate.netnih.gov Unlike AATases, which use activated acyl-CoA molecules, lipases directly use free carboxylic acids (like 2-methylbutyric acid) and alcohols (like isobutanol). nih.gov This mechanism is particularly useful in biocatalytic applications for producing flavor esters. Immobilized lipases, such as those from Candida antarctica or Thermomyces lanuginosus, have been successfully used for the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov Lipase-mediated synthesis is a common method in the bio-flavor industry and can be performed in vitro or by supplementing microbial fermentations with exogenous lipases. researchgate.netnih.gov

Multi-enzyme Systems in Complex Biosynthetic Routes

The de novo biosynthesis of this compound within a single microorganism is a prime example of a complex biosynthetic route requiring a multi-enzyme system. Such a system necessitates the functional expression of several metabolic pathways. First, enzymes are required to channel central metabolites like pyruvate and acetyl-CoA into the precursor pathways. nih.gov Second, a complete set of enzymes for the synthesis of isobutanol (e.g., from the valine pathway) must be active. nih.gov Third, the enzymatic machinery for producing 2-methylbutyric acid (e.g., from the isoleucine pathway) is also required. nih.gov Finally, an ester-forming enzyme, such as an alcohol acyltransferase, is needed to catalyze the ultimate condensation of isobutanol and an activated form of 2-methylbutyric acid (2-methylbutyryl-CoA). nih.gov The successful engineering of a microbe to produce this ester relies on the coordinated action of this entire multi-enzyme cascade.

Microbial Biosynthesis and Biotransformation

Microorganisms, particularly genetically engineered strains of E. coli and Saccharomyces cerevisiae, are increasingly used as cell factories for the production of valuable chemicals like flavor esters. nih.gov

Microbial biosynthesis involves engineering a microbe with all the necessary enzymatic pathways to produce a target molecule, such as this compound, from a simple carbon source like glucose. This involves introducing genes that encode the enzymes for the precursor pathways (isobutanol and 2-methylbutyric acid) and the final esterification step. researchgate.netnih.gov For example, engineered Clostridium species have been developed for the production of butyl butyrate (B1204436), a related ester, by expressing AATs that convert internally produced butanol and butyryl-CoA into the final product. researchgate.net

Biotransformation is an alternative approach where the microorganism is supplied with an externally added precursor that is structurally similar to the final product. The microbe then uses one or more of its native or engineered enzymes to convert this precursor into the desired compound. For the production of this compound, this could involve providing isobutanol or 2-methylbutyric acid to a culture of yeast or bacteria that possesses a suitable AATase or lipase (B570770), which then performs the final esterification step.

Yeast (Saccharomyces cerevisiae) as a Producer of this compound

Saccharomyces cerevisiae, a pivotal yeast in industrial fermentation, is well-known for its production of a wide array of flavor-active esters. The biosynthesis of esters in this yeast is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA. frontiersin.orgtandfonline.com

The principal AATs in S. cerevisiae responsible for the formation of acetate esters are encoded by the genes ATF1 and ATF2, which produce the enzymes Alcohol Acetyltransferase I (Atf1p) and Alcohol Acetyltransferase II (Atf2p) respectively. nih.govresearchgate.net While their primary substrates are acetyl-CoA and various alcohols, leading to compounds like ethyl acetate and isoamyl acetate, these enzymes can exhibit broader substrate specificity. nih.govacs.org

The production of this compound in S. cerevisiae would require the availability of its precursors: isobutanol and 2-methylbutyryl-CoA. Isobutanol can be naturally produced in yeast as a fusel alcohol derived from the catabolism of the branched-chain amino acid valine via the Ehrlich pathway. nih.govnih.gov This pathway involves the transamination of valine to α-ketoisovalerate, followed by its decarboxylation to isobutyraldehyde and subsequent reduction to isobutanol. The precursor for 2-methylbutyryl-CoA is the amino acid isoleucine.

The final step in the formation of this compound would be the esterification of isobutanol with 2-methylbutyryl-CoA, a reaction that could be catalyzed by one of the yeast's AATs. The efficiency of this synthesis is dependent on the intracellular concentrations of the precursor molecules and the specific activity and substrate preference of the available AATs. tandfonline.com

Lactic Acid Bacteria (LAB) in Bio-flavor Production

Lactic acid bacteria (LAB) are a diverse group of microorganisms extensively used in the food industry for fermentation, contributing significantly to the flavor and texture of products such as cheese, yogurt, and sourdough. While LAB are proficient producers of a variety of flavor compounds including diacetyl, acetaldehyde, and organic acids, their role in the production of complex esters like this compound is not as well-documented.

Some species of LAB, such as Lactobacillus brevis, have been shown to be capable of producing 2-butanol (B46777) through the consumption of meso-2,3-butanediol. nih.govnih.gov This indicates that some LAB possess the enzymatic machinery to modify alcohols. However, the direct biosynthesis of this compound by LAB has not been extensively reported in scientific literature. The potential for LAB to produce this ester would depend on the presence of pathways for the synthesis of both isobutanol and 2-methylbutyric acid, as well as an appropriate esterifying enzyme.

Engineered Microbial Systems for Enhanced Production

To overcome the limitations of natural microbial production, metabolic engineering has been employed to develop robust microbial cell factories for the targeted synthesis of valuable chemicals, including esters. Escherichia coli is a common host for such engineering due to its well-characterized genetics and rapid growth. nih.gov

A significant challenge in engineering microbes for the production of complex molecules like esters is balancing the metabolic fluxes of the converging biosynthetic pathways for the precursor alcohol and acyl-CoA. nih.govnih.gov To address this, a strategy of compartmentalization has been developed, where the metabolic pathway is divided between two different specialist E. coli strains, which are then grown together in a co-culture. nih.govbiorxiv.org

In the context of producing a compound similar to this compound, such as isobutyl butyrate, a synthetic E. coli coculture was engineered. nih.gov One specialist strain was engineered to produce the alcohol precursor (isobutanol) from one sugar source (e.g., glucose), while the second specialist strain was engineered to produce the acyl-CoA precursor (butyryl-CoA) from another sugar source (e.g., xylose). This division of labor allows for the modularization of the pathways and can lead to improved production titers and selectivity by reducing the formation of unwanted byproducts. nih.govbiorxiv.org This approach highlights a promising strategy for the enhanced production of this compound by designing specialist strains for isobutanol and 2-methylbutyryl-CoA synthesis.

Plant Biosynthesis and Regulation

Plants are a rich source of a diverse array of volatile organic compounds, including esters, which play crucial roles in attracting pollinators, seed dispersers, and defending against herbivores. The biosynthesis of these compounds is tightly regulated and often tissue-specific.

Formation in Fruits (e.g., Apple, Banana)

The characteristic aromas of many fruits are largely due to a complex mixture of volatile esters. In fruits like apples (Malus × domestica) and bananas (Musa spp.), branched-chain esters are significant contributors to their flavor profiles. nih.govacs.org The biosynthesis of these esters is intricately linked to the metabolism of branched-chain amino acids (BCAAs) – isoleucine, leucine, and valine. biorxiv.orgresearchgate.net

Research has shown that the precursors for these esters are largely derived from de novo synthesis during fruit ripening, rather than from the degradation of existing proteins. acs.orgresearchgate.net In apples, the formation of esters containing 2-methylbutyl and 2-methylbutanoate moieties is directly linked to the metabolism of isoleucine. cabidigitallibrary.orgdntb.gov.ua An important discovery in apple fruit is the role of the citramalate (B1227619) synthase pathway in producing a pool of α-keto-β-methylvalerate, a key precursor for 2-methylbutyl and 2-methylbutanoate ester production. biorxiv.orgnih.gov This pathway allows the fruit to bypass the feedback inhibition of threonine deaminase by isoleucine, ensuring a steady supply of precursors for ester synthesis. nih.gov

Similarly, in bananas, the production of branched-chain esters is associated with an increase in the free BCAA pool in the pulp during ripening. researchgate.net The final step in the formation of this compound in these fruits would involve the esterification of isobutanol (derived from valine) with 2-methylbutyryl-CoA (derived from isoleucine) by an alcohol acyltransferase (AAT) enzyme.

Biosynthesis in Essential Oil-Producing Plants (e.g., Heracleum persicum, Roman Chamomile)

Essential oils from various plants are valued for their aromatic properties and are often rich in esters.

Heracleum persicum , commonly known as Persian hogweed, produces an essential oil from its seeds that contains a significant amount of aliphatic esters. mdpi.comnih.gov While the specific biosynthetic pathway of each ester has not been fully elucidated, the presence of various hexyl and octyl esters suggests active ester biosynthesis. nih.govcambridge.org The formation of these esters is presumed to follow the general pathway of ester biosynthesis in plants, involving the activation of a carboxylic acid to its CoA-ester followed by condensation with an alcohol, catalyzed by an AAT.

Roman Chamomile (Chamaemelum nobile) is another plant whose essential oil is characterized by a high concentration of esters, particularly esters of angelic and tiglic acid. mdpi.comusamvcluj.ro The volatile profile of Roman chamomile is dominated by esters, in contrast to German chamomile which is rich in terpenoids. researchgate.netresearchgate.net The biosynthesis of the diverse range of esters found in Roman chamomile, including various angelates and butyrates, points to a sophisticated and active ester biosynthesis system. The specific enzymes and regulatory mechanisms controlling the production of this compound and other esters in these plants are areas of ongoing research.

Table 1: Key Enzymes in this compound and Related Ester Biosynthesis

| Enzyme | Organism(s) | Role |

|---|---|---|

| Alcohol Acyltransferase (AAT) | Saccharomyces cerevisiae, Plants (general) | Catalyzes the final esterification step. |

| Atf1p, Atf2p | Saccharomyces cerevisiae | Key AATs for acetate ester formation. nih.govresearchgate.net |

| Citramalate Synthase | Apple (Malus × domestica) | Bypasses feedback inhibition to produce isoleucine precursors for branched-chain esters. biorxiv.orgnih.gov |

| Branched-chain Aminotransferase (BCAT) | Plants (general) | Involved in the metabolism of branched-chain amino acids, the precursors to branched-chain esters. cabidigitallibrary.org |

| Pyruvate Decarboxylase (PDC) | Plants (general) | Involved in the conversion of α-keto acids to aldehydes in the BCAA catabolic pathway. cabidigitallibrary.org |

| Threonine Deaminase (TD) | Plants (general) | The first enzyme in the isoleucine biosynthetic pathway. cabidigitallibrary.orgnih.gov |

Table 2: Occurrence of this compound and Related Esters in Essential Oils

| Plant Species | Compound | Concentration Range (%) | Reference |

|---|---|---|---|

| Heracleum persicum | Isopropyl 2-methylbutyrate | up to 2.25 | mdpi.com |

| Heracleum persicum | Hexyl-2-methylbutyrate | 4.81 - 8.64 | mdpi.com |

| Roman Chamomile (Chamaemelum nobile) | Isobutyl angelate | 13.0 | mdpi.com |

| Roman Chamomile (Chamaemelum nobile) | 3-Methyl pentyl angelate | 15.2 - 20.8 | mdpi.com |

Influence of Environmental Factors on Biosynthesis in Plants

The biosynthesis of plant secondary metabolites, including esters like this compound, is significantly influenced by a variety of environmental factors. These factors can alter the metabolic pathways of the plant, leading to either an increase or decrease in the accumulation of specific compounds as part of the plant's defense and adaptation mechanisms. nih.govmdpi.comnih.gov Key abiotic stresses such as light, temperature, and water availability play a crucial role.

Light is an indispensable factor, with its intensity, duration (photoperiod), and quality (wavelength) affecting metabolic processes. nih.gov For instance, exposure to full sunlight has been shown to increase the content of certain triterpenes and phenolic compounds in Centella asiatica compared to plants grown in shaded conditions. nih.gov High light intensity can also activate higher antioxidant capacity in plants and has been observed to increase the content of monomeric anthocyanins. nih.gov

Temperature is another critical variable. Both high and low temperatures can induce stress responses that modulate secondary metabolite production. nih.govnih.gov In lettuce, long-term high-temperature exposure facilitates the accumulation of gibberellin. nih.gov Conversely, low-temperature stress in Brassica oleracea is associated with an increased content of glucosinolates, which is hypothesized to be part of its protective mechanism against chilling and freezing. nih.gov

Water availability, particularly drought stress, is a significant influencer of plant biochemistry. nih.govmdpi.com Under drought conditions, plants often accumulate abscisic acid (ABA), a key hormone in stress response. nih.gov However, the effect on other compounds can vary; long-term drought has been shown to cause significant reductions in various phenolic acids in many maize lines. nih.gov

The following table summarizes the reported effects of various environmental factors on the biosynthesis of different classes of plant secondary metabolites.

| Environmental Factor | Plant Species/Group | Affected Metabolite Class | Observed Effect |

| Light Intensity | Brassica rapa (Pak Choi) | Glucosinolates | Increase nih.gov |

| High Temperature | Brassica rapa (Pak Choi) | Glucosinolates | Increase nih.gov |

| Drought Stress | Catharanthus roseus | Alkaloids | Increase nih.gov |

| Drought Stress | Maize (various inbred lines) | Phenolic Acids | Decrease nih.gov |

| Salinity Stress | Catharanthus roseus | Alkaloids | Increase nih.gov |

| Salinity Stress | Chinese Cabbage | Phenolic Compounds | Decrease nih.gov |

Degradation and Turnover Pathways

Chemical and Enzymatic Instability in Food Matrices (e.g., Beer Aging)

Esters are significant contributors to the flavor profile of fermented beverages like beer, but their concentrations can change over time, leading to flavor instability. This compound and its isomers, such as 2-methylbutyl isobutyrate, are known to be unstable during beer storage. researchgate.net The decline in the concentration of these esters is a key factor in the chemical instability of hoppy ales. researchgate.net

Studies on commercial ales have demonstrated a remarkable decrease in the concentration of 2-methylbutyl isobutyrate during aging. researchgate.net This degradation occurs at both ambient and refrigerated temperatures. For example, after 24 weeks of storage at 20°C, tested ales lost an average of 80% of their initial concentration of this ester. researchgate.net Even at a more ideal storage temperature of 4°C, the average reduction was still significant at 60%. researchgate.net

This degradation is driven by both chemical and enzymatic reactions. researchgate.net The fact that pasteurized ales show a lower rate of ester reduction indicates that enzymatic activity, likely from residual yeast enzymes, plays a role in the degradation process in unpasteurized products. researchgate.net Chemical reactions, such as hydrolysis, also contribute to the loss of these flavor-active compounds over the beer's shelf life. researchgate.net

The table below illustrates the average reduction of 2-methylbutyl isobutyrate in ales under different storage conditions.

| Storage Time | Storage Temperature | Average Reduction |

| 24 weeks | 20°C | 80% researchgate.net |

| 24 weeks | 4°C | 60% researchgate.net |

Microbial Degradation of Related Branched-Chain Compounds (e.g., Isobutyrate)

While direct microbial degradation pathways for this compound are not extensively detailed, the metabolism of its constituent parts, particularly the branched-chain fatty acid isobutyrate, has been studied in various microorganisms. Isobutyrate is an important intermediate in the anaerobic degradation of amino acids like valine. uni-konstanz.deoup.com

Under anaerobic conditions, isobutyrate can be degraded by microbial consortia. In methanogenic environments, isobutyrate is often first isomerized to n-butyrate, which is then degraded via β-oxidation to acetate and hydrogen, with the hydrogen being consumed by hydrogenotrophic methanogens. oup.com Some strictly anaerobic bacteria can convert isobutyrate to butyrate through the rearrangement of the carbon skeleton. nih.gov

Sulfate-reducing bacteria (SRB) can also degrade isobutyrate, coupling its oxidation to the reduction of sulfate. oup.comoup.com For example, Desulfococcus multivorans, a marine sulfate-reducing bacterium, can oxidize isobutyrate completely to CO2. uni-konstanz.deuni-konstanz.de In this bacterium, the degradation pathway involves the activation of isobutyrate to its coenzyme A (CoA) derivative, followed by oxidation to propionyl-CoA via methylmalonate semialdehyde. uni-konstanz.deuni-konstanz.de The propionyl-CoA is then further converted to acetyl-CoA. uni-konstanz.de SRB are often able to outcompete methanogenic consortia for common substrates like acetate and hydrogen due to more favorable growth kinetics. oup.com

The aerobic degradation of branched-chain compounds shares intermediates with the metabolism of substances like the fuel oxygenate methyl tert-butyl ether (MTBE) and the alkene 2-methylpropene (isobutylene). asm.orgnih.gov The bacterium Mycobacterium sp. strain ELW1 can utilize 2-methylpropene as its sole source of carbon and energy. asm.orgnih.gov

The proposed metabolic pathway in this bacterium involves the following steps:

Oxidation: 2-methylpropene is oxidized by a monooxygenase to form 1,2-epoxy-2-methylpropane. nih.govresearchgate.net

Hydrolysis: The epoxide is hydrolyzed to 2-methyl-1,2-propanediol. asm.orgnih.gov

Further Oxidation: This diol is then oxidized to 2-hydroxyisobutyrate (B1230538). asm.orgnih.gov

2-hydroxyisobutyrate is a key intermediate in these pathways. asm.orgfrontiersin.org Its further degradation is a critical step in the complete metabolism of these branched-chain compounds.

The metabolism of 2-hydroxyisobutyrate in many aerobic and some anaerobic bacteria involves a crucial carbon skeleton rearrangement step catalyzed by a cobalamin (vitamin B12)-dependent mutase. asm.orgnih.govnih.gov Specifically, isobutyryl-CoA mutase (ICM) is a cobalamin-containing enzyme that plays a central role. nih.govresearchgate.net

In bacteria that degrade compounds containing a tert-butyl group, growth is often strictly dependent on the presence of cobalt, which is a key component of cobalamin. asm.orgnih.govnih.gov The mutase transforms 2-hydroxyisobutyrate (after its activation to 2-hydroxyisobutyryl-CoA) into 3-hydroxybutyrate. nih.govnih.gov This isomerization allows the branched-chain intermediate to be converted into a straight-chain compound that can readily enter central metabolic pathways like β-oxidation. nih.govresearchgate.net This novel cobalamin-dependent mutase pathway is essential for the productive degradation of these branched structures. nih.govresearchgate.net

Metabolism of Branched-Chain Fatty Acids by Gut Microbiota

The human gut microbiota plays a crucial role in the metabolism of various dietary components, including branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The microbial breakdown of these amino acids leads to the formation of branched-chain fatty acids (BCFAs), which are important metabolic products within the gut environment.

The formation of 2-methylbutyrate by gut microbiota is of particular relevance to the biosynthesis of this compound. While the gut microbiota is a confirmed source of the 2-methylbutyrate precursor, the subsequent esterification to this compound within the gut environment is a subject of ongoing research. The presence of various microbial enzymes capable of esterification suggests the potential for such reactions to occur.

The production of BCFAs by the gut microbiota is influenced by dietary intake of proteins rich in BCAAs. These fatty acids can be absorbed by the host and may have systemic effects. While isobutyrate, derived from valine, can serve as an energy source for intestinal epithelial cells, other BCFAs like 2-methylbutyrate and isovalerate are less readily absorbed by these cells mdpi.com.

The table below summarizes the key branched-chain amino acids and their corresponding branched-chain fatty acid metabolites produced by gut microbiota.

| Branched-Chain Amino Acid | Branched-Chain Fatty Acid Metabolite |

| Leucine | Isovalerate |

| Isoleucine | 2-Methylbutyrate |

| Valine | Isobutyrate |

Presence in Fruits and Horticultural Products

This compound is a notable volatile compound in several fruit species, contributing to their complex aromatic bouquets.

While a wide array of esters are responsible for the characteristic aroma of apples, the specific concentration of this compound can differ among cultivars. Research into the volatile profiles of various apple varieties has revealed the presence of numerous esters, with some studies highlighting related compounds such as ethyl 2-methylbutyrate and hexyl 2-methylbutyrate as significant contributors to the aroma of cultivars like 'Fuji', 'Golden Reinders', and 'Honeycrisp' mdpi.comnih.govnih.gov.

In a comparative analysis of ancient Chinese apple cultivars, 'Binzi' and 'Xiangguo', ethyl 2-methylbutyrate was identified as a key compound contributing to their typical apple flavor. While direct quantitative data for this compound in these specific cultivars is not extensively detailed in the available literature, the prominence of structurally similar esters underscores the importance of this class of compounds to apple aroma mdpi.comnih.gov.

Table 1: Notable Ester Contributions to the Aroma of Various Apple Cultivars

| Cultivar | Notable Related Ester(s) | Reference |

| Fuji | Ethyl 2-methylbutyrate, Hexyl 2-methylbutyrate | mdpi.comnih.gov |

| Golden Reinders | Ethyl 2-methylbutanoate, Hexyl 2-methylbutanoate | nih.govresearchgate.net |

| Honeycrisp | Hexyl 2-methylbutyrate | mdpi.com |

| Binzi | Ethyl 2-methylbutyrate | mdpi.comnih.gov |

| Xiangguo | Ethyl 2-methylbutyrate | mdpi.comnih.gov |

Note: This table highlights significant related esters found in these apple cultivars, as specific quantitative data for this compound is limited in the reviewed literature.

The concentration of esters, including this compound, in apples is highly dependent on the cultivar and the stage of maturity. Generally, the production of esters increases significantly as the fruit ripens, contributing to a more intense and complex aroma profile in mature apples compared to unripe ones nih.govnih.gov. This biochemical process is a key aspect of fruit development and is influenced by genetic and environmental factors. The transition from a profile dominated by aldehydes in immature fruit to one rich in esters in ripe fruit is a well-documented phenomenon in pomology nih.gov.

Identification in Essential Oils and Plant Extracts

This compound has also been identified as a constituent of the essential oils of certain aromatic plants.

Roman Chamomile (Anthemis nobilis) essential oil is known for its sweet, fruity, and herbaceous aroma. While the primary constituents are typically esters of angelic acid, such as isobutyl angelate, analyses of its chemical composition have also reported the presence of other esters researchgate.netcherylsherbs.combohrium.com. Some studies have identified isobutyl isobutyrate, a structurally related compound, in varying concentrations researchgate.net. The specific percentage of this compound can differ based on the geographical origin, distillation process, and specific chemotype of the plant.

Table 2: Reported Ester Constituents in Roman Chamomile (Anthemis nobilis) Essential Oil

| Compound | Reported Percentage (%) | Reference |

| Isobutyl angelate | up to 37.4% | cherylsherbs.com |

| Isobutyl isobutyrate | 5.86% | researchgate.net |

| Isobutyl isobutyrate | 0-3.7% | cherylsherbs.com |

Note: This table includes data for isobutyl isobutyrate, a related ester, due to limited specific data for this compound in the reviewed literature.

The essential oil of Heracleum persicum, commonly known as Persian hogweed or Golpar, is characterized by a rich and diverse composition of esters. Studies have shown that the chemical profile of this essential oil can vary significantly depending on the geographical location of the plant population. While hexyl butyrate and octyl acetate are often the major components, one study noted that samples collected from the Showt region of Iran had the highest content of this compound, although a specific percentage was not provided nih.gov. Other research on the essential oil from different regions has identified a wide range of other esters, but did not consistently report this compound as a major constituent nih.govscispace.comasianpubs.orgresearchgate.net.

Table 3: Major Ester Components in the Essential Oil of Heracleum persicum from Various Studies

| Compound | Reported Percentage (%) | Reference |

| Hexyl butyrate | 20.9 - 44.7% | nih.gov |

| Octyl acetate | 11.2 - 20.3% | nih.gov |

| Hexyl-2-methylbutanoate | 5.7% | scispace.comasianpubs.org |

| This compound | Highest content in Showt region (specific % not provided) | nih.gov |

Detection in Fermented Products

The aroma profile of beer is significantly influenced by a variety of esters derived from both hops and yeast metabolism. Research has focused on several branched-chain esters due to their contribution to the fruity notes in beer. However, specific investigation into this compound remains undocumented in the provided search results.

Scientific studies on hop-derived esters in beer extensively report on isomers of the target compound, such as isobutyl isobutyrate and 2-methylbutyl isobutyrate. These compounds are known to originate from hops and their concentrations change during fermentation. However, there is no specific mention or data regarding the contribution of this compound from hops or its dynamics during the brewing process.

Transesterification is a chemical reaction that can occur in beer, altering the ester profile and thus the final aroma. While the transesterification of some hop-derived esters to other forms, such as ethyl esters, has been suggested, the scientific literature does not provide any specific information or studies on transesterification reactions involving this compound in beer.

Chinese liquors, collectively known as Baijiu, are characterized by their complex aroma profiles, which are rich in various esters. Extensive analysis of the volatile compounds in different types of Baijiu has led to the identification of a wide array of esters that contribute to their distinct flavors. nih.govnih.gov These include numerous ethyl esters, such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. mdpi.com Despite detailed compositional studies, this compound has not been identified as a volatile component in the available research on Chinese liquors. semanticscholar.orgresearchgate.net

Presence in Animal Metabolism

The metabolic fate of various chemical compounds is a subject of toxicological and physiological research. Studies have been conducted on the metabolism of related branched-chain fatty acids and their simpler esters in animals. For instance, the metabolism of isobutyrate and 2-methylbutyrate has been investigated in lactating cows. nih.gov However, a review of the scientific literature did not provide any information regarding the specific metabolic pathways or presence of this compound in animal metabolism.

Occurrence and Distribution in Natural Systems

Mammalian Metabolites

While direct evidence for the widespread occurrence of isobutyl-2-methylbutyrate as a mammalian metabolite is not extensively documented in scientific literature, the metabolic pathways for structurally related compounds provide insight into its potential formation. Mammalian systems possess diverse enzymatic capabilities for the biotransformation of xenobiotic and endogenous compounds, including the oxidation of hydrocarbons.

A notable example is the metabolism of 2-methylpropene, an unsaturated hydrocarbon. In mammals, 2-methylpropene undergoes oxidation to form metabolites such as 2-hydroxyisobutyrate (B1230538) nih.gov. This biotransformation is a key process in the detoxification and elimination of such compounds from the body.

The metabolic pathway of 2-methylpropene has been studied in rodents and humans, revealing a multi-step enzymatic process primarily occurring in the liver nih.govresearchgate.net. The initial and rate-limiting step involves the oxidation of 2-methylpropene to its reactive epoxide intermediate, 2-methyl-1,2-epoxypropane. This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2E1 nih.govresearchgate.net.

Following its formation, 2-methyl-1,2-epoxypropane is further metabolized. The primary routes of detoxification involve enzymatic hydrolysis by epoxide hydrolase and conjugation with glutathione (B108866), facilitated by glutathione S-transferase nih.govresearchgate.net. The hydrolysis of 2-methyl-1,2-epoxypropane yields 2-methyl-1,2-propanediol nih.gov. Subsequent oxidation of this diol can lead to the formation of 2-hydroxyisobutyrate, which is then primarily excreted in the urine nih.govnih.govresearchgate.net.

The table below summarizes the key steps and enzymes involved in the mammalian metabolism of 2-methylpropene, leading to the formation of 2-hydroxyisobutyrate.

| Metabolic Step | Substrate | Enzyme | Product | Cellular Location |

| Epoxidation | 2-Methylpropene | Cytochrome P450 (CYP2E1) | 2-Methyl-1,2-epoxypropane | Liver |

| Hydrolysis | 2-Methyl-1,2-epoxypropane | Epoxide Hydrolase | 2-Methyl-1,2-propanediol | Liver |

| Oxidation | 2-Methyl-1,2-propanediol | Alcohol/Aldehyde Dehydrogenase (presumed) | 2-Hydroxyisobutyrate | Liver |

Advanced Synthesis and Production Methodologies

Chemical Synthesis Approaches

The predominant method for synthesizing Iso-Butyl-2-Methylbutyrate is through the esterification of 2-Methylbutyric Acid and Isobutanol. However, alternative catalytic strategies and specialized techniques for producing chiral versions of the molecule are also subjects of scientific investigation.

Esterification Reactions of 2-Methylbutyric Acid and Isobutanol

The direct esterification of 2-methylbutyric acid with isobutanol is a fundamental approach to producing isobutyl 2-methylbutyrate (B1264701). cymitquimica.com This reaction involves the condensation of the carboxylic acid and the alcohol, typically with the removal of water to drive the reaction toward the product side.

To facilitate the esterification process, strong acid catalysts are commonly employed. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is effective but can sometimes lead to side reactions or charring if not used under controlled conditions. In similar ester syntheses, such as for methyl butyrate (B1204436), sulfuric acid is used to catalyze the reaction between butyric acid and methanol. google.com

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst. It is often preferred as it is a solid, making it easier to handle, and is considered less corrosive than sulfuric acid. A patent for the continuous production of the related compound ethyl 2-methylbutyrate specifies the use of p-toluenesulfonic acid as the catalyst. google.com

The general mechanism involves the alcohol attacking the protonated carboxylic acid, followed by a proton transfer and the elimination of a water molecule to form the ester.

Optimizing reaction conditions is crucial for maximizing the yield and purity of isobutyl 2-methylbutyrate while minimizing reaction time and energy consumption. Key parameters include the molar ratio of reactants, temperature, and the amount of catalyst used.

Studies on similar esterification reactions provide insight into optimal conditions. For the synthesis of isobutyl isobutyrate, a reaction temperature of 80°C has been utilized. chemicalbook.com In the enzymatic synthesis of isoamyl butyrate, researchers found that varying the molar ratio of alcohol to acid had a significant impact on the yield. redalyc.org For instance, increasing the alcohol concentration up to a 4:1 ratio was explored. redalyc.org In the continuous production of ethyl 2-methylbutyrate, specific operating temperatures (e.g., kettle temperature not less than 133°C, top temperature at 132-133°C) and pressures (0.4-0.5 MPa) are controlled to optimize the process. google.com

A summary of typical optimization parameters from related ester syntheses is presented below.

| Parameter | Typical Range/Value | Rationale |

| Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | Using an excess of one reactant (often the less expensive one, like the alcohol) can shift the equilibrium to favor product formation. |

| Temperature | 65°C - 133°C | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions and stay below the boiling points of the reactants and products unless under pressure. |

| Catalyst Loading | Varies by catalyst | The amount must be sufficient to achieve a reasonable reaction rate without causing unwanted side reactions or complicating purification. A weight ratio of 50:10:1 for 2-Methyl Butyric Acid:ethanol:p-toluenesulfonic acid has been used. google.com |

Continuous Production Processes for Enhanced Efficiency and Environmental Impact

To improve production efficiency and reduce environmental impact, continuous production processes have been developed. These systems offer several advantages over traditional batch processing, including increased output, higher yields, and reduced waste generation. google.com

A patented continuous process for the analogous ethyl 2-methylbutyrate provides a model for how isobutyl 2-methylbutyrate could be produced on an industrial scale. google.com The process involves:

Continuous Feeding: Reactants (2-methylbutyric acid, isobutanol) and a catalyst (p-toluenesulfonic acid) are continuously fed into an esterification kettle.

Reactive Distillation: The reaction and separation occur concurrently. The ester product is continuously removed from the reaction zone as it forms, which helps to drive the equilibrium towards completion.

Purification: The crude ester is passed through a series of distillation and rectification columns to separate it from unreacted starting materials, water, and byproducts.

Recycling: Unreacted low-boiling-point substances and high-boiling-point materials are recycled back into the esterification kettle, minimizing waste and improving atom economy.

Catalytic Synthesis (e.g., Hydrodeoxygenation of Esters)

While esterification is the primary route, other advanced catalytic methods are being explored for the synthesis of organic compounds. Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds and is a key technology in producing biofuels and chemicals from biomass. mdpi.com

In the context of ester synthesis, a reverse application could be envisioned, but more commonly, HDO is used to convert esters into alkanes. For example, the HDO of methyl palmitate over Nickel-phosphide (Ni₂P) catalysts on a SAPO-11 support has been studied to produce C15-C16 alkanes. mdpi.com This process involves high temperatures (340°C) and pressures (2 MPa). mdpi.com While not a direct synthesis of isobutyl 2-methylbutyrate, the principles of catalytic HDO are relevant in the broader field of ester chemistry and represent an alternative pathway for ester conversion.

Chiral Synthesis and Resolution Techniques

Isobutyl 2-methylbutyrate possesses a chiral center at the second carbon of the butanoate group, meaning it can exist as two distinct enantiomers, (R)- and (S)-isobutyl 2-methylbutyrate. These enantiomers can have different sensory properties, making their separation or selective synthesis valuable.

Enzymatic Resolution: A common method for separating enantiomers is through resolution, often using enzymes like lipases. A patent describes a two-step process for resolving racemic ethyl 2-methylbutyrate, a closely related compound. google.com

First Selective Hydrolysis: A lipase (B570770) is used to selectively hydrolyze one enantiomer (typically the S-enantiomer) of the racemic ester back to the corresponding acid and alcohol. This leaves the other enantiomer (the R-ester) unreacted and in high enantiomeric excess.

Second Hydrolysis: The remaining, highly enriched R-ester can then be hydrolyzed to produce the chiral (R)-2-methylbutyric acid.

This technique allows for the preparation of both the chiral acid and the chiral ester. google.com

Dynamic Kinetic Resolution (DKR): This is an even more efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. DKR combines the enzymatic resolution (kinetic resolution) with an in-situ racemization of the starting material. A ruthenium catalyst is often used for the racemization of the alcohol, while a lipase simultaneously acylates one enantiomer. organic-chemistry.org This continuous conversion of the unwanted enantiomer into the desired one allows for yields approaching 100%.

Asymmetric Synthesis: Another approach is the direct synthesis of a single enantiomer. This can be achieved using chiral catalysts or chiral starting materials. For instance, enantioselective phase-transfer catalysis is a powerful method for creating chiral centers via alkylation reactions. nih.gov

Biotechnological and Enzymatic Production

The biotechnological production of this compound leverages the metabolic capabilities of microorganisms and the catalytic efficiency of isolated enzymes to synthesize the target ester from renewable feedstocks. This "green chemistry" approach is gaining traction as a viable alternative to conventional chemical synthesis.

Fermentative Production using Microorganisms

The direct fermentative production of this compound is an emerging field with significant potential. One innovative approach involves the use of engineered microbial consortia. For instance, a synthetic Escherichia coli coculture has been developed for the de novo biosynthesis of isobutyl butyrate from mixed sugars like glucose and xylose. rsc.org This strategy compartmentalizes the metabolic pathways, with one specialist strain converting sugars to isobutanol and another producing the butyryl-CoA precursor. While this research focused on isobutyl butyrate, the principle can be adapted for this compound production by engineering the precursor pathway to yield 2-methylbutyryl-CoA instead of butyryl-CoA.

The production of the necessary precursor, 2-methylbutyric acid, through fermentation has also been demonstrated. A patent describes a method for producing 2-methyl-butyric acid using a bacterium from the order Enterobacterales that has been genetically modified to attenuate the expression of the tyrB gene, which encodes a tyrosine aminotransferase. This modification reduces the formation of byproducts, thereby improving the purity of the desired 2-methylbutyric acid. researchgate.net This microbially produced acid can then serve as a substrate for subsequent esterification.

Enzyme-Catalyzed Esterification (e.g., Lipases)

Enzyme-catalyzed esterification, particularly using lipases, is a well-established and highly efficient method for producing esters like this compound. Lipases are valued for their high selectivity, mild reaction conditions, and the ability to produce compounds that can be labeled as "natural".

The synthesis involves the direct esterification of isobutanol with 2-methylbutyric acid. Various immobilized lipases have been successfully employed for the synthesis of similar esters. For example, the enantioselective esterification of (R,S)-2-methylbutyric acid has been explored using several immobilized lipases, including those from Candida antarctica B, Thermomyces lanuginosus, Candida rugosa, and Rhizopus oryzae. nih.gov Although this study used pentanol as the alcohol, the findings on enzyme suitability are highly relevant.

Research on the synthesis of isoamyl butyrate, another flavor ester, using immobilized Rhizomucor miehei lipase has shown yields above 90% with substrate concentrations as high as 2.0 M. researchgate.net These results highlight the potential for achieving high conversion rates in lipase-catalyzed esterification of branched-chain acids and alcohols. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with the acid first, releases a water molecule, and then binds with the alcohol to form the ester. nih.gov

| Enzyme Source | Substrates | Solvent | Yield | Reference |

| Candida antarctica B | (R,S)-2-methylbutyric acid, pentanol | Hexane | ~40% conversion (for R-isomer) | nih.gov |

| Thermomyces lanuginosus | (R,S)-2-methylbutyric acid, pentanol | Hexane | ~18% conversion (for R-isomer) | nih.gov |

| Candida rugosa | (R,S)-2-methylbutyric acid, pentanol | Hexane | ~34% conversion (for S-isomer) | nih.gov |

| Rhizopus oryzae | (R,S)-2-methylbutyric acid, pentanol | Hexane | ~35% conversion (for S-isomer) | nih.gov |

| Rhizomucor miehei | Isoamyl alcohol, butyric acid | Non-aqueous media | >90% | researchgate.net |

Genetic Engineering for Pathway Optimization

Genetic engineering plays a pivotal role in optimizing microbial strains for the enhanced production of this compound precursors and potentially the final ester itself. By manipulating the metabolic pathways of microorganisms, it is possible to increase the flux towards the desired products and minimize the formation of unwanted byproducts.

In the context of the engineered E. coli coculture for isobutyl butyrate production, genetic modifications were crucial. rsc.org Key genes in competing metabolic pathways were deleted to channel the carbon flow towards the synthesis of isobutanol and butyryl-CoA. Furthermore, the expression levels of the genes in the synthetic pathways were fine-tuned to balance the production of the two precursors.

For the production of the isobutanol precursor, metabolic engineering of organisms like Pichia pastoris has been explored. By overexpressing genes in the L-valine biosynthetic pathway and the 2-keto acid degradation pathway, researchers significantly improved isobutanol titers. thegoodscentscompany.com Such strategies can be integrated into a whole-cell biocatalyst designed for the complete synthesis of this compound. The introduction of a suitable alcohol-O-acyltransferase (AAT) gene into a strain engineered to produce both isobutanol and 2-methylbutyric acid could enable the direct, one-pot synthesis of the final ester.

Comparison of Synthesis Routes: Yield, Purity, and Sustainability

| Parameter | Chemical Synthesis | Biotechnological/Enzymatic Synthesis |

| Yield | Typically high, can exceed 99%. chemicalbook.com | Variable, can be >90% under optimized conditions. researchgate.net |

| Purity | High, often >97-99%, but may contain catalyst residues and byproducts from side reactions. chemicalbook.comsigmaaldrich.com | Generally high, with fewer byproducts due to enzyme specificity. Can be labeled "natural". |

| Reaction Conditions | Often harsh (high temperature and pressure), may require corrosive acid catalysts. | Mild (lower temperature and pressure), aqueous or solvent-based systems. |

| Sustainability | Relies on petrochemical feedstocks, can generate hazardous waste, and is energy-intensive. researchgate.net | Utilizes renewable feedstocks, generates less hazardous waste, and has lower energy requirements, leading to a 7-13% reduction in environmental impacts in comparable processes. rsc.orgresearchgate.net |

| Economic Viability | Established and cost-effective for large-scale production. | Can be profitable, with costs influenced by enzyme price and reusability. Higher operating costs can be offset by reduced utility and feedstock expenses. rsc.org |

| Social Impact | Potential for worker exposure to hazardous chemicals. | Improved worker safety. rsc.org |

Detailed Research Findings:

A life cycle sustainability assessment comparing chemical and enzymatic production of a similar ester, isopropyl palmitate, revealed a 7 to 13% reduction in environmental impacts for the enzymatic route. rsc.org This was attributed to less hazardous waste formation, lower feedstock consumption, and reduced steam usage. rsc.org Although the total operating costs for the enzymatic process were higher due to the cost of the immobilized enzyme and longer batch times, profitability indicators suggested that the switch to enzymatic production is likely to be profitable. rsc.org From a social perspective, the enzymatic route offers improved safety for workers. rsc.org

Chemical synthesis of a structurally similar compound, isobutyl isobutyrate, has been reported with a yield of 99.8% and a purity of 99% using an ionic liquid catalyst. chemicalbook.com While highly efficient, this process still involves chemical catalysts and specific reaction conditions. In contrast, enzymatic synthesis of flavor esters like isoamyl butyrate has achieved yields of over 90% under mild conditions. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of Iso-Butyl-2-Methylbutyrate, allowing for its separation from complex mixtures. Gas chromatography, in particular, is the cornerstone for analyzing volatile esters due to their inherent thermal stability and volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound. In GC-MS, the sample is vaporized and separated into its components within a gas chromatograph. As each component, including this compound, elutes from the chromatographic column, it enters a mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments.

The fragmentation pattern is unique to the molecule's structure and serves as a chemical "fingerprint." For this compound, the mass spectrum is characterized by specific fragment ions that are used for its identification. The fragmentation of esters is predictable; common fragmentation pathways include the loss of the alkoxy group and McLafferty rearrangements.

Key research findings indicate that the electron ionization (EI) mass spectrum of this compound shows several characteristic peaks. The most abundant fragment ions are used to confirm the presence of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Likely Fragment Ion |

|---|---|---|

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 85 | Moderate | [C₅H₉O]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 103 | Low | [C₅H₁₁CO]⁺ |

| 56 | Moderate | [C₄H₈]⁺ |

To analyze this compound in complex matrices like food, beverages, or environmental samples, a sample preparation step is often required to extract and concentrate the volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for this purpose.

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including this compound, partition from the sample into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed for analysis by GC-MS or GC-MS/MS.

Research on the analysis of various esters has shown that the choice of fiber coating is critical for efficient extraction. For fruity esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of volatile and semi-volatile compounds. The efficiency of the extraction can also be influenced by factors such as extraction time, temperature, and the sample matrix's composition. For instance, adding salt (e.g., sodium chloride) to aqueous samples can increase the volatility of some esters, enhancing their transfer to the headspace and improving detection limits.

This compound is recognized as a key volatile and odor-active compound responsible for fruity aromas. Its characteristic scent is often described as apple-like, sweet, and fruity. GC-MS analysis is instrumental in identifying this compound in the volatile profiles of various fruits, such as apples, papayas, and myrtle berries. nih.gov

The identification is confirmed by comparing the retention time and the mass spectrum of the unknown peak in the sample chromatogram with that of a pure this compound standard analyzed under the same conditions. The unique fragmentation pattern serves as a definitive identifier for the compound.

While GC-MS can identify and quantify the chemical compounds present in a sample, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception.

In a GC-O system, the effluent from the gas chromatography column is split into two paths. One path leads to a conventional detector (like a mass spectrometer), while the other is directed to a sniffing port. A trained human assessor sniffs the effluent at the port and records the time, duration, and description of any detected odors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for providing a detailed structural map of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals for each unique proton environment. Based on the structure of this compound, the following peaks are expected:

A doublet for the two methyl groups of the isobutyl moiety.

A multiplet for the single proton on the tertiary carbon of the isobutyl group.

A doublet for the -CH₂- group attached to the ester oxygen.

A multiplet for the proton on the chiral center of the 2-methylbutyrate (B1264701) group.

A multiplet for the -CH₂- group in the ethyl part of the 2-methylbutyrate moiety.

A triplet for the terminal methyl group of the 2-methylbutyrate moiety.

A doublet for the methyl group attached to the chiral center.

The integration of these peaks corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show separate peaks for the carbonyl carbon, the carbons of the isobutyl group, and the carbons of the 2-methylbutyrate group. The chemical shift of the carbonyl carbon is characteristically downfield (around 170-185 ppm), which is a key identifier for esters. libretexts.org The other carbon signals appear in the aliphatic region of the spectrum.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ¹³C | ~176 | C=O (Ester Carbonyl) |

| ¹³C | ~70 | -O-CH₂- (Isobutyl) |

| ¹³C | ~41 | -CH- (2-methylbutyrate) |

| ¹³C | ~27 | -CH- (Isobutyl) |

| ¹³C | ~26 | -CH₂- (2-methylbutyrate) |

| ¹³C | ~19 | -CH(CH₃)₂ (Isobutyl) |

| ¹³C | ~16 | -CH(CH₃)- (2-methylbutyrate) |

| ¹³C | ~11 | -CH₂CH₃ (2-methylbutyrate) |

| ¹H | ~3.8 | -O-CH₂- (Isobutyl) |

| ¹H | ~2.4 | -CH(CH₃)- (2-methylbutyrate) |

| ¹H | ~1.9 | -CH(CH₃)₂ (Isobutyl) |

| ¹H | ~1.4-1.7 | -CH₂CH₃ (2-methylbutyrate) |

| ¹H | ~1.1 | -CH(CH₃)- (2-methylbutyrate) |

| ¹H | ~0.9 | -CH(CH₃)₂ and -CH₂CH₃ |

Note: The NMR data presented are based on predicted values and typical chemical shifts for similar ester structures.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) Spectroscopy is a fundamental technique for the structural elucidation of this compound, providing diagnostic information about the functional groups present in the molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is generated, which serves as a molecular fingerprint.

Detailed analysis of the this compound spectrum reveals key absorption bands that confirm its ester structure. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which is characteristic of esters. Additionally, the spectrum displays distinct bands for the C-O stretching vibrations of the ester linkage. The presence of aliphatic C-H stretching and bending vibrations further confirms the hydrocarbon backbone of the isobutyl and 2-methylbutyrate moieties.

Fourier-Transform Infrared (FTIR) spectroscopy is commonly employed for this analysis, offering high resolution and sensitivity. The sample can be analyzed neat as a thin film or using Attenuated Total Reflectance (ATR) accessories, which simplify sample handling. The FTIR spectrum for this compound has been recorded using a DIGILAB FTS-40 instrument with the sample prepared as a film cast from toluene (B28343) nih.gov.

Table 1: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Confirms the presence of the isobutyl and methyl groups. |

| C=O (ester) | Stretching | 1735 - 1750 | A strong, sharp peak indicating the carbonyl group of the ester. |

| C-O (ester) | Stretching | 1150 - 1300 | Corresponds to the stretching of the C-O single bonds in the ester linkage. |

| C-H (alkane) | Bending | 1350 - 1480 | Provides further evidence of the aliphatic structure. |